molecular formula C12H16BrN B15233657 N-[(2-bromophenyl)methyl]cyclopentanamine

N-[(2-bromophenyl)methyl]cyclopentanamine

Cat. No.: B15233657
M. Wt: 254.17 g/mol
InChI Key: SZBAQHFCXWORMN-UHFFFAOYSA-N
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Description

N-[(2-bromophenyl)methyl]cyclopentanamine is a chemical compound with the molecular formula C12H16BrN and a molecular weight of 254.17 g/mol . This compound is known for its unique structure, which includes a bromophenyl group attached to a cyclopentanamine moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromophenyl)methyl]cyclopentanamine typically involves the reaction of 2-bromobenzyl chloride with cyclopentylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromophenyl)methyl]cyclopentanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxide derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: N-oxide derivatives are formed.

    Reduction Reactions: Amine derivatives are formed.

Scientific Research Applications

N-[(2-bromophenyl)methyl]cyclopentanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-bromophenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The cyclopentanamine moiety can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-bromophenyl)methyl]cyclopentanamine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity and specificity in biological systems.

Properties

Molecular Formula

C12H16BrN

Molecular Weight

254.17 g/mol

IUPAC Name

N-[(2-bromophenyl)methyl]cyclopentanamine

InChI

InChI=1S/C12H16BrN/c13-12-8-4-1-5-10(12)9-14-11-6-2-3-7-11/h1,4-5,8,11,14H,2-3,6-7,9H2

InChI Key

SZBAQHFCXWORMN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCC2=CC=CC=C2Br

Origin of Product

United States

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